2-Amino-1,2-diphenylpropan-1-ol 2-Amino-1,2-diphenylpropan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18834407
InChI: InChI=1S/C15H17NO/c1-15(16,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17H,16H2,1H3
SMILES:
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol

2-Amino-1,2-diphenylpropan-1-ol

CAS No.:

Cat. No.: VC18834407

Molecular Formula: C15H17NO

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1,2-diphenylpropan-1-ol -

Specification

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
IUPAC Name 2-amino-1,2-diphenylpropan-1-ol
Standard InChI InChI=1S/C15H17NO/c1-15(16,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17H,16H2,1H3
Standard InChI Key ZGULRCHLTOMBNJ-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

2-Amino-1,1-diphenylpropan-1-ol (C₁₅H₁₇NO) features a chiral center at the second carbon, leading to distinct (S)- and (R)-enantiomers. The propanol backbone is substituted with two phenyl groups at the first carbon and an amino group at the second carbon (Figure 1). This configuration confers rigidity and stereoelectronic effects critical for its interactions in catalytic and biological systems .

Table 1: Molecular and Structural Data

PropertyValue
IUPAC Name(2S)-2-amino-1,1-diphenylpropan-1-ol
Molecular FormulaC₁₅H₁₇NO
Molecular Weight227.30 g/mol
CAS Number78603-91-5
SMILESCC@@HN
InChIKeyFMBMNSFOFOAIMZ-LBPRGKRZSA-N

Stereochemical Considerations

The compound’s enantiomers exhibit distinct optical activities:

  • (S)-Enantiomer: Specific rotation reported as [α]D = -25° (c = 1, MeOH) .

  • (R)-Enantiomer: Specific rotation [α]D = +25° under identical conditions.
    The chiral center enables differential binding to biological targets and catalysts, making enantiomeric purity crucial for applications .

Synthesis and Production

Asymmetric Reduction Methods

Applications in Chemistry and Pharmacology

Asymmetric Catalysis

The compound serves as a chiral ligand or catalyst in enantioselective reactions, such as:

  • Aldol Additions: Induces stereocontrol in carbon-carbon bond formation.

  • Hydrogenations: Enhances ee in prochiral ketone reductions .

Biological Activity and Mechanisms

Receptor Interactions

The (S)-enantiomer demonstrates higher binding affinity to G-protein-coupled receptors (GPCRs) due to complementary stereochemistry. Molecular docking studies predict interactions with:

  • Hydrogen Bonds: Between the hydroxyl group and Asp113 residue.

  • Van der Waals Contacts: Phenyl groups with hydrophobic receptor pockets .

Neuroprotective Effects

In vitro assays indicate reactive oxygen species (ROS) scavenging activity, reducing oxidative stress in neuronal cells by 40% at 10 µM .

Comparison with Structural Analogs

Enantiomeric Pair: (S)- vs. (R)-Forms

Property(S)-Enantiomer(R)-Enantiomer
Specific Rotation ([α]D)-25°+25°
Receptor Binding AffinityHigh (GPCRs)Moderate
Catalytic Efficiency92% ee88% ee

Related Amino Alcohols

  • 2-Amino-1-phenylpropan-1-ol: Lacks a second phenyl group, reducing steric hindrance.

  • 1,1-Diphenyl-2-propanol: Absence of amino group limits hydrogen-bonding capacity .

Challenges and Future Directions

  • Stereoselective Synthesis: Improving catalytic systems for higher enantiomeric purity.

  • Biological Profiling: Expanded in vivo studies to validate neuroprotective and antidepressant claims.

  • Industrial Scalability: Optimizing asymmetric hydrogenation for cost-effective production.

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